molecular formula C3H5N2P B14491665 5-methyl-3H-diazaphosphole CAS No. 63139-09-3

5-methyl-3H-diazaphosphole

Cat. No.: B14491665
CAS No.: 63139-09-3
M. Wt: 100.06 g/mol
InChI Key: MXUXAIUXLSTXAL-UHFFFAOYSA-N
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Description

5-Methyl-3H-diazaphosphole is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of both phosphorus and nitrogen atoms in the ring system imparts distinct characteristics, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-diazaphosphole typically involves the condensation of 2-phosphaallyl cation with hydrazines . This method provides a straightforward route to obtain 3,5-unsubstituted and 3,5-homo substituted diazaphospholes.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3H-diazaphosphole undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions involve the addition of unsaturated compounds to form cyclic products.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield bicyclic compounds, while substitution reactions can produce various substituted diazaphospholes .

Mechanism of Action

The mechanism of action of 5-methyl-3H-diazaphosphole involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the presence of phosphorus and nitrogen atoms in the ring, which can interact with various molecular targets. For example, in cycloaddition reactions, the compound can form stable intermediates that facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

  • 1H-3,5-Di-tert-butyl-[1,2,4]diazaphosphole
  • 1H-3-Trimethylsilyl-5-(2,4,6-tri-tert-butylphenyl)-[1,2,4]diazaphosphole
  • 1,3,2-Dithiaphospholes

Comparison: 5-Methyl-3H-diazaphosphole is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This substitution can influence the compound’s reactivity and stability compared to other diazaphospholes. For instance, bulky substituents like tert-butyl groups can lead to dimerization due to intermolecular hydrogen bonding . In contrast, this compound may exhibit different reactivity patterns due to the smaller size of the methyl group.

Properties

CAS No.

63139-09-3

Molecular Formula

C3H5N2P

Molecular Weight

100.06 g/mol

IUPAC Name

5-methyl-2H-diazaphosphole

InChI

InChI=1S/C3H5N2P/c1-3-2-6-5-4-3/h2H,1H3,(H,4,5)

InChI Key

MXUXAIUXLSTXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNP=C1

Origin of Product

United States

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